molecular formula C13H20N2O3S2 B2990598 N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1396774-48-3

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2990598
CAS RN: 1396774-48-3
M. Wt: 316.43
InChI Key: OTDPNFHXHMNQIT-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(thiophen-2-ylmethyl)oxalamide, commonly known as HMBT, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. HMBT is a synthetic compound that is primarily used as a reagent in organic chemistry reactions. However, recent studies have shown that HMBT has several other potential applications, including in scientific research.

Scientific Research Applications

Copper-Catalyzed Coupling Reactions

The compound plays a significant role in copper-catalyzed coupling reactions, particularly in Goldberg amidation processes with (hetero)aryl chlorides. This chemical serves as a catalyst, facilitating reactions between a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, resulting in good to excellent yields. It also enables the arylation of lactams and oxazolidinones, showcasing its versatility in chemical synthesis (De, Yin, & Ma, 2017).

Novel Acid-Catalyzed Rearrangements

This compound is integral to novel synthetic approaches for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating a unique pathway through classical Meinwald rearrangement. The process is marked by its operational simplicity and high yield, providing a new formula for synthesizing anthranilic acid derivatives and oxalamides, expanding its application in the development of new pharmaceuticals and chemical intermediates (Mamedov et al., 2016).

Inhibitors of Glycolic Acid Oxidase

As part of a series of studies on inhibitors of glycolic acid oxidase, derivatives of this compound have shown potential. These derivatives, with specific 4-substitutions, have been identified as potent, competitive inhibitors, contributing significantly to the understanding and potential treatment of conditions involving the glycolic acid oxidase enzyme. Such research highlights the compound's therapeutic potential beyond its catalytic properties, underscoring its value in medical and pharmaceutical research (Rooney et al., 1983).

properties

IUPAC Name

N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c1-13(18,5-7-19-2)9-15-12(17)11(16)14-8-10-4-3-6-20-10/h3-4,6,18H,5,7-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDPNFHXHMNQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C(=O)NCC1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(thiophen-2-ylmethyl)oxalamide

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